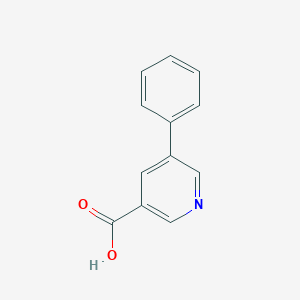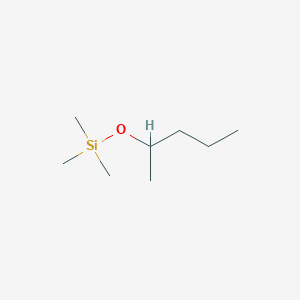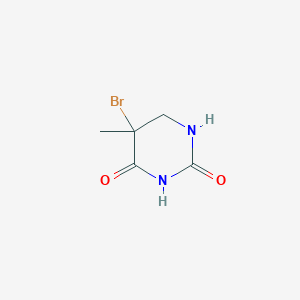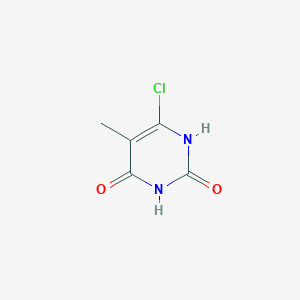
Acide 2,6-naphtalène disulfonique sel disodique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Naphthalenedisulfonic acid disodium salt is an organic compound with the molecular formula C₁₀H₆Na₂O₆S₂. It is a disodium salt of naphthalene-2,6-disulfonic acid and is commonly used in various industrial and research applications. This compound is known for its solubility in water and its role as an intermediate in the synthesis of dyes and other organic compounds.
Applications De Recherche Scientifique
2,6-Naphthalenedisulfonic acid disodium salt has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme interactions and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of concrete additives, detergents, and as a dispersing agent in various industrial processes.
Mécanisme D'action
Target of Action
The primary targets of 2,6-Naphthalenedisulfonic acid disodium salt are bacteria such as Staphylococcus aureus and Escherichia coli . These bacteria play a crucial role in various infections and diseases.
Mode of Action
It has been found to exhibitantibacterial activity against the aforementioned bacteria . The compound likely interacts with bacterial cells, leading to changes that inhibit their growth or survival.
Pharmacokinetics
As a water-soluble compound , it is expected to have good bioavailability when administered orally or intravenously.
Result of Action
The result of the action of 2,6-Naphthalenedisulfonic acid disodium salt is the inhibition of bacterial growth, leading to the control of bacterial infections . At the molecular and cellular level, this likely involves disruption of essential cellular processes in bacteria.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,6-Naphthalenedisulfonic acid disodium salt can be synthesized through the sulfonation of naphthalene. The process involves the reaction of naphthalene with sulfuric acid, followed by neutralization with sodium hydroxide to form the disodium salt. The reaction conditions typically include controlled temperatures and the use of catalysts to ensure complete sulfonation.
Industrial Production Methods
In industrial settings, the production of disodium naphthalene-2,6-disulphonate involves large-scale sulfonation reactors where naphthalene is treated with sulfur trioxide or oleum. The resulting sulfonic acid is then neutralized with sodium hydroxide to produce the disodium salt. The product is then purified through crystallization and filtration processes to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Naphthalenedisulfonic acid disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-2,6-dicarboxylic acid.
Reduction: Reduction reactions can convert the sulfonate groups to sulfonic acid groups.
Substitution: The sulfonate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: Naphthalene-2,6-dicarboxylic acid.
Reduction: Naphthalene-2,6-disulfonic acid.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
2,6-Naphthalenedisulfonic acid disodium salt can be compared with other similar compounds such as:
Disodium naphthalene-1,6-disulphonate: Similar in structure but differs in the position of the sulfonate groups, leading to different chemical properties and reactivity.
Disodium naphthalene-2,7-disulphonate: Another isomer with sulfonate groups at different positions, affecting its solubility and interaction with other molecules.
Uniqueness
2,6-Naphthalenedisulfonic acid disodium salt is unique due to its specific sulfonate group positions, which confer distinct chemical properties and make it suitable for specific industrial and research applications.
Propriétés
Numéro CAS |
1655-45-4 |
|---|---|
Formule moléculaire |
C10H8NaO6S2 |
Poids moléculaire |
311.3 g/mol |
Nom IUPAC |
disodium;naphthalene-2,6-disulfonate |
InChI |
InChI=1S/C10H8O6S2.Na/c11-17(12,13)9-3-1-7-5-10(18(14,15)16)4-2-8(7)6-9;/h1-6H,(H,11,12,13)(H,14,15,16); |
Clé InChI |
DGZLXQQLJXDRPM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canonique |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1S(=O)(=O)O.[Na] |
Key on ui other cas no. |
1655-45-4 |
Pictogrammes |
Irritant |
Numéros CAS associés |
581-75-9 (Parent) |
Origine du produit |
United States |
Q1: What is the role of 2,6-naphthalenedisulfonic acid disodium salt in the preparation of polyurethane nanofiber strain sensors?
A1: 2,6-Naphthalenedisulfonic acid disodium salt acts as a doping agent during the in situ polymerization of polypyrrole (PPy) onto polyurethane (PU) nanofibers []. This doping process enhances the electrical conductivity of the PPy, a crucial characteristic for strain sensing applications. The resulting PPy-coated PU nanofibers can then be incorporated into wearable sensors for monitoring joint flexion and other movements.
Q2: How does the addition of phenol during the synthesis of 2,6-dihydroxy naphthalene impact product purity?
A2: During the high-temperature alkali fusion of 2,6-naphthalenedisulfonic acid disodium salt, phenol acts as an antioxidant []. It prevents the oxidation of the 2,6-naphthalenediphenol sodium (potassium) intermediate formed during the reaction. This protection from oxidation improves the selectivity of the reaction towards the desired 2,6-dihydroxy naphthalene product, resulting in higher purity.
Q3: Are there computational studies investigating the properties of 2,6-naphthalenedisulfonic acid disodium salt?
A3: While the provided research abstracts do not directly mention computational studies on 2,6-naphthalenedisulfonic acid disodium salt, they highlight its use in experimental settings [, ]. Computational chemistry techniques, such as molecular dynamics simulations or density functional theory calculations, could provide valuable insights into the compound's interactions with other molecules, its electronic properties, and its behavior in different environments. Such studies could further our understanding of its applications in various fields.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester](/img/structure/B167596.png)






![N-[1-(3,4-dichlorophenyl)ethyl]acetamide](/img/structure/B167611.png)
